1-Chloro-1,1-difluorohexan-2-one
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Overview
Description
1-Chloro-1,1-difluoro-hexan-2-one is an organic compound with the molecular formula C6H9ClF2O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1,1-difluoro-hexan-2-one can be synthesized through several methods. One common approach involves the halogenation of hexan-2-one. The reaction typically uses chlorine and fluorine sources under controlled conditions to achieve selective halogenation. The process may involve the use of catalysts to enhance the reaction efficiency and selectivity.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-1,1-difluoro-hexan-2-one may involve large-scale halogenation reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure the safety and efficiency of the process. The use of continuous flow reactors can also improve the scalability and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,1-difluoro-hexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted hexan-2-one derivatives.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Alcohols or other reduced products.
Scientific Research Applications
1-Chloro-1,1-difluoro-hexan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-1,1-difluoro-hexan-2-one involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The ketone group can also participate in reactions with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1,2-difluoroethane
- 2-Chloro-1,1-difluoroethane
- 1-Chloro-1,1-difluoroethane
Uniqueness
1-Chloro-1,1-difluoro-hexan-2-one is unique due to its specific halogenation pattern and the presence of a hexanone backbone This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
6302-00-7 |
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Molecular Formula |
C6H9ClF2O |
Molecular Weight |
170.58 g/mol |
IUPAC Name |
1-chloro-1,1-difluorohexan-2-one |
InChI |
InChI=1S/C6H9ClF2O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3 |
InChI Key |
RMIIWSVYLUETRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(F)(F)Cl |
Origin of Product |
United States |
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